1-Isopropylimidazole
Overview
Description
1-Isopropylimidazole is an organic compound belonging to the imidazole family, characterized by the presence of an isopropyl group attached to the nitrogen atom of the imidazole ring. Its molecular formula is C6H10N2, and it has a molecular weight of 110.16 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
Mechanism of Action
Target of Action
1-Isopropylimidazole is a small molecule that interacts with several targets. It has been found to interact with various proteins such as Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, Myoglobin, Nitric oxide synthase, inducible, Adenylate kinase 2, mitochondrial, Serine/threonine-protein kinase pim-1, Isopentenyl-diphosphate Delta-isomerase, Alpha,alpha-trehalose-phosphate synthase [UDP-forming], Leukotriene A-4 hydrolase, Gephyrin, Acyl carrier protein, Sensor protein FixL, Cytochrome c, Circadian clock protein KaiB, Histidinol dehydrogenase, Acyl-CoA thioesterase I, A/G-specific adenine glycosylase .
Pharmacokinetics
Its molecular weight (11016) and boiling point (104°C/7mmHg) suggest that it may have good bioavailability
Result of Action
Given its wide range of protein targets, it is likely that it has diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
While 1-Isopropylimidazole is primarily used for research and development purposes, its potential applications in the field of antimicrobial agents are being explored . Its role as a ligand in the formation of gold(III) complexes, which have shown promising antimicrobial properties, suggests potential future directions for this compound .
Biochemical Analysis
Biochemical Properties
1-Isopropylimidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. These interactions often result in the formation of more polar, water-soluble metabolites, facilitating their excretion from the body. Additionally, this compound can act as a ligand, forming complexes with metal ions, which can influence the activity of metalloproteins and other metal-dependent enzymes .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, it has been shown to inhibit certain kinases, leading to alterations in phosphorylation states and subsequent changes in gene expression. This compound can also impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, its interaction with cytochrome P450 enzymes involves binding to the heme group, which can alter the enzyme’s catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have shown that there is a threshold dose beyond which the adverse effects become more pronounced, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the oxidation and subsequent conjugation of the compound, facilitating its excretion from the body. Additionally, this compound can influence the levels of certain metabolites by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific compartments. The compound’s distribution is influenced by its physicochemical properties, such as its solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and the endoplasmic reticulum. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its functional sites. The subcellular distribution of this compound can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
1-Isopropylimidazole can be synthesized through several methods. One common synthetic route involves the alkylation of imidazole with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
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Alkylation Reaction: : Imidazole is treated with isopropyl bromide or isopropyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
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Industrial Production: : Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the alkylation process .
Chemical Reactions Analysis
1-Isopropylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into different derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, DMSO, acetonitrile.
Major products formed from these reactions include various substituted imidazoles and their derivatives .
Comparison with Similar Compounds
1-Isopropylimidazole can be compared with other similar compounds, such as:
2-Isopropylimidazole: Similar in structure but with the isopropyl group attached to the second position of the imidazole ring.
1-Methylimidazole: Another N-substituted imidazole, where the substituent is a methyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
IUPAC Name |
1-propan-2-ylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-6(2)8-4-3-7-5-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIORGCOGQZEHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074645 | |
Record name | 1H-Imidazole, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4532-96-1 | |
Record name | 1-(1-Methylethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4532-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 1-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004532961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 1-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(propan-2-yl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Isopropylimidazole impact the biological activity of antifungal azoles when complexed with Gold(III)?
A1: Research indicates that while this compound itself does not show significant antifungal activity, its complexation with Gold(III) leads to moderate activity against various microbial strains. [] This suggests that the Gold(III) ion plays a crucial role in enhancing the antimicrobial effectiveness. [] Interestingly, these complexes, including those with this compound, exhibit a mechanism of action linked to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. []
Q2: Can you provide examples of how this compound is utilized in the synthesis of metal-organic frameworks?
A2: this compound plays a crucial role in the directed preparation of polyoxovanadate-based copper frameworks (POVCFs). [] Depending on the base environment, it can be used to synthesize diverse frameworks with varying dimensionality, such as the 3D structure of [Cu0.5(this compound)2]2[V4O11] (POVCF 1). [] This highlights the versatility of this compound in tuning the structural and potentially catalytic properties of metal-organic frameworks.
Q3: What is the role of this compound in the synthesis of catalytically active gold complexes?
A3: this compound, alongside other structurally similar ligands, can be used to synthesize gold complexes with pyridine-based SNS ligands. [] For instance, reacting this compound with 2,6-dibromopyridine forms 2,6-bis(this compound-2-thione)pyridine (Bptp). [] This ligand, when combined with HAuCl4·H2O, forms the complex [(Bptp)AuCl2]Cl, which demonstrates catalytic activity in reducing 4-nitrophenol to 4-nitroaniline in the presence of NaBH4. []
Q4: What is the molecular formula, weight, and available spectroscopic data for this compound?
A4: While the provided research articles utilize this compound extensively, they primarily focus on its applications in coordination chemistry and material science. Therefore, specific details regarding its molecular formula, weight, and spectroscopic data are not included in those publications. This information can be found in chemical databases or supplier documentation.
Q5: How does the structure of this compound relate to its ability to act as a ligand in metal complexes?
A5: this compound possesses a nitrogen atom within its imidazole ring, which carries a lone pair of electrons. [, , ] This lone pair enables the molecule to act as a Lewis base, readily donating electrons to form coordinate bonds with metal ions like Gold(III) or Copper(II). [, ] The presence of the isopropyl group on the nitrogen also influences the steric environment around the metal center, potentially impacting the stability and reactivity of the resulting complex.
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